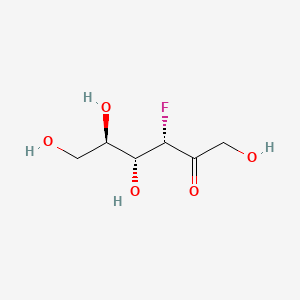![molecular formula C6H3N3O2 B1167632 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid CAS No. 110999-50-3](/img/structure/B1167632.png)
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid is a complex organic compound characterized by the presence of multiple azido groups and sulfonic acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid typically involves multi-step organic reactions. One common approach is the diazotization of an amino precursor followed by azidation. For example, the diazotization of 3,5-diamino-1,2,4-triazole can be followed by substitution with sodium azide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. general principles of large-scale organic synthesis, such as batch processing and the use of automated reactors, can be applied to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azidation, sodium nitrite for diazotization, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as high-energy materials and polymers.
Wirkmechanismus
The mechanism of action of 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-5-amino-1,2,4-triazole: Similar in structure due to the presence of azido groups and triazole ring.
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido compound with applications in energetic materials.
Uniqueness
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid is unique due to its combination of azido and sulfonic acid groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
110999-50-3 |
|---|---|
Molekularformel |
C6H3N3O2 |
Molekulargewicht |
0 |
Synonyme |
2,5-Bis(4-azido-2-sulfobenzylidene)cyclopentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol](/img/structure/B1167561.png)
